7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
The compound 7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a cyano group and at position 7 with a 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl moiety. This structure combines electron-withdrawing groups (cyano, trifluoromethyl) and a sulfur-containing substituent, which may enhance binding affinity, metabolic stability, and lipophilicity. Such derivatives are often explored as pharmacophores in oncology and CNS disorders due to their planar aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
7-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5S/c1-8(12-2-3-21-13-9(5-20)6-23-24(12)13)25-14-11(16)4-10(7-22-14)15(17,18)19/h2-4,6-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVKCTCBRHFRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=C(C=NN12)C#N)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several steps:
Starting Materials: : The process begins with the selection of appropriate starting materials including 3-Chloro-5-(trifluoromethyl)-2-pyridinethiol and a suitable pyrazolo[1,5-a]pyrimidine precursor.
Coupling Reaction: : The key step is the coupling of these two components under controlled conditions. A common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Purification: : The final product is purified through recrystallization or chromatography techniques to ensure the desired purity.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using automated reactors with precise control over reaction parameters such as temperature, pressure, and time to optimize yield and purity. Industrial methods often employ continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can lead to the removal of the chloro group or alteration of the pyridine ring.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide (H₂O₂) or peracids.
Reduction: : Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines or alkoxides can be employed under mild conditions.
Major Products
The major products of these reactions include modified derivatives of the parent compound, often with altered pharmacological properties or enhanced activity in specific applications.
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antibacterial Properties : Compounds featuring a pyrazolo[1,5-a]pyrimidine core have been studied for their ability to inhibit bacterial enzymes, which are crucial for bacterial survival. For instance, a related study demonstrated that structurally similar compounds inhibited the Sfp phosphopantetheinyl transferase (PPTase), showing submicromolar inhibition levels without significant cytotoxicity to human cells.
| Compound | Target Enzyme | Inhibition Level | Cytotoxicity |
|---|---|---|---|
| Compound A | Sfp-PPTase | Submicromolar | Low |
- Antifungal Activity : The tetraazole core has been linked to antifungal activity. Research suggests that modifications in the structure can enhance antifungal properties. For example, derivatives of related compounds have shown efficacy against various fungal strains by disrupting cellular processes essential for fungal growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the tetraazole ring or substituents on the pyridine can significantly affect potency and selectivity against various pathogens.
| Modification | Effect on Activity |
|---|---|
| Removal of trifluoromethyl | Decreased antibacterial activity |
| Addition of electron-withdrawing groups | Enhanced antifungal properties |
Study 1: Inhibition of Bacterial Enzymes
A study published in ACS Publications highlighted how similar compounds inhibited key bacterial enzymes, demonstrating potential as antibacterial agents. The findings indicated that these compounds could serve as leads for developing new antibacterial drugs with reduced toxicity to human cells.
Study 2: Antifungal Activity Assessment
Another research effort focused on assessing the antifungal potential of triazole derivatives against various fungal strains. The study concluded that specific modifications could enhance antifungal activity, making these compounds promising candidates for drug development targeting fungal infections .
Mechanism of Action
Mechanism and Pathways
The compound exerts its effects by interacting with specific molecular targets, typically enzymes or receptors:
Binding Affinity: : The trifluoromethyl group enhances its binding affinity to hydrophobic pockets in target proteins.
Pathway Modulation: : It modulates signaling pathways by either inhibiting or activating specific enzymes, resulting in altered cellular responses.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly impacts biological activity and physicochemical properties:
Key Observations :
Substituent Variations at Position 5
Position 5 modifications influence electronic properties and steric effects:
Key Observations :
Substituent Variations at Position 3
The cyano group at position 3 is conserved in many analogues:
Key Observations :
Hypnotic and CNS Activity
- 5-Methyl-7-Substituted Derivatives: Compounds with small alkyl groups at position 7 (e.g., ethylamino) exhibit hypnotic effects, but the target’s bulky substituent may limit blood-brain barrier penetration .
Antimicrobial Activity
- Limited evidence for the target compound’s antimicrobial activity. However, sulfur-containing analogues (e.g., 7-benzylsulfanyl derivatives) show moderate activity against fungal pathogens .
Physicochemical Properties
- Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar (r.m.s. deviation = 0.011 Å), promoting DNA intercalation or enzyme binding .
- Solubility: The pyridinylsulfanyl group introduces moderate polarity, but trifluoromethyl and cyano groups may reduce aqueous solubility compared to hydroxylated derivatives .
Biological Activity
The compound 7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a novel derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Functional Groups :
- A chloro group at position 3 of the pyridine ring
- A trifluoromethyl group attached to the same pyridine
- A sulfanyl ethyl linker connecting to the pyrazolo[1,5-a]pyrimidine core
- A carbonitrile group at position 3 of the pyrazolo ring
Research indicates that pyrazolo[1,5-a]pyrimidines often exhibit their biological effects through:
- Inhibition of Kinases : Many derivatives have been shown to inhibit various kinases involved in cancer progression and inflammation. The specific compound may target pathways associated with cell proliferation and survival.
- Anti-inflammatory Activity : Some studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhance anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.
- Antioxidant Properties : The presence of specific substituents can also confer antioxidant activity, contributing to cellular protection against oxidative stress.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In Vitro Studies : Compounds similar to our target have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds typically range from low micromolar to sub-micromolar concentrations .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF-7 | 5.0 |
| Example B | HCT116 | 4.2 |
| Target Compound | MCF-7 | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented through various assays:
- COX Inhibition : The compound's structural features suggest potential COX-2 selectivity, which is crucial for minimizing gastrointestinal side effects while providing anti-inflammatory benefits. Some derivatives have shown IC50 values as low as 0.034 μM for COX-2 inhibition .
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Example C | 0.034 |
| Example D | 0.052 |
| Target Compound | TBD |
Antioxidant Activity
The antioxidant capacity of pyrazolo[1,5-a]pyrimidines has been evaluated using DPPH radical scavenging assays:
- DPPH Scavenging Activity : Compounds exhibit varying degrees of antioxidant activity with IC50 values often comparable to standard antioxidants like ascorbic acid .
| Compound | DPPH IC50 (μM) |
|---|---|
| Ascorbic Acid | 13.53 |
| Example E | 15.34 |
| Target Compound | TBD |
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a closely related pyrazolo[1,5-a]pyrimidine derivative in a mouse model bearing S180 tumors. The results indicated a significant reduction in tumor volume compared to controls after treatment with the compound over a period of two weeks .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on a series of substituted pyrazoles including our target compound in a carrageenan-induced paw edema model. Results showed that these compounds effectively reduced inflammation with minimal ulcerogenic effects on gastric tissues .
Q & A
Q. What synthetic routes are feasible for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of precursors such as aminopyrazoles with β-diketones or enaminones. For example, in analogous compounds, 7-chloro derivatives are synthesized by reacting 5-amino-1H-pyrazole-4-carbonitrile with chlorinated ketones under reflux in 2-propanol . Optimization of yield (e.g., 84% in evidence 2) involves controlling stoichiometry, temperature (e.g., 60°C), and solvent polarity. Catalysts like FeCl₃ with polyvinylpyrrolidine (PVP) may accelerate cyclization in trifluoromethyl-containing analogs .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For example, pyrazole-H protons resonate at δ 8.35 ppm in CDCl₃ .
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.01% error) .
- X-ray crystallography : For unambiguous confirmation of planar geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonding in pyrazolo[1,5-a]pyrimidines) .
Q. How can purity and crystallinity be ensured during synthesis?
Recrystallization from solvents like ethanol, DMF, or methanol is standard. For instance, analogs with trifluoromethyl groups achieve >99% purity via sequential washing with isopropanol and recrystallization from methanol . Melting point consistency (e.g., 178–179°C in evidence 2) and HPLC analysis (using C18 columns with acetonitrile/water gradients) further validate purity.
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
Discrepancies in NMR chemical shifts or IR absorption bands may arise from solvent effects, tautomerism, or crystallographic packing. For example, in pyrazolo[1,5-a]pyrimidines, planar deviations (r.m.s. 0.011 Å) observed via X-ray can refine DFT-optimized geometries. Hybrid methods (e.g., B3LYP/6-311+G(d,p) with D3 dispersion corrections) improve agreement between computed and experimental data .
Q. How does the trifluoromethyl group influence bioactivity and metabolic stability?
The electron-withdrawing CF₃ group enhances metabolic stability by resisting oxidative degradation. In analogs like ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, this group increases binding affinity to kinase targets (e.g., PI3K) by 10–100× compared to non-fluorinated derivatives . Stability studies in liver microsomes (e.g., human CYP450 isoforms) quantify half-life improvements.
Q. What methodologies assess regioselectivity in sulfanyl-ethyl substitutions?
Competitive reactions between 3-chloro-5-(trifluoromethyl)-2-pyridinylthiol and other thiols can be monitored via LC-MS. For example, kinetic studies in DMF at 25°C show >90% selectivity for the pyridinylsulfanyl group due to steric and electronic effects . Isotopic labeling (³⁵S) or NOESY NMR further confirms substitution patterns.
Q. How can data from conflicting biological assays be reconciled?
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may stem from membrane permeability or off-target effects. Normalizing data to control compounds (e.g., staurosporine for kinase inhibition) and using orthogonal assays (e.g., SPR for binding affinity vs. functional ELISA) improve reliability . Meta-analysis of pyrazolo[1,5-a]pyrimidine SAR datasets (e.g., 50+ analogs in evidence 12) identifies outliers due to assay-specific artifacts.
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Optimal Range | Example from Evidence |
|---|---|---|
| Reaction Temperature | 60–120°C | 60°C in 2-propanol |
| Catalyst System | FeCl₃/PVP or Et₃N | FeCl₃ accelerates cyclization |
| Recrystallization Solvent | Ethanol, DMF, or methanol | Methanol for 84% yield |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
